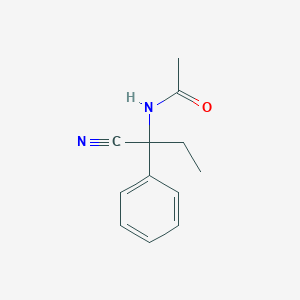

N-(1-cyano-1-phenylpropyl)acetamide

Description

Properties

CAS No. |

5009-07-4 |

|---|---|

Molecular Formula |

C12H14N2O |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

N-(1-cyano-1-phenylpropyl)acetamide |

InChI |

InChI=1S/C12H14N2O/c1-3-12(9-13,14-10(2)15)11-7-5-4-6-8-11/h4-8H,3H2,1-2H3,(H,14,15) |

InChI Key |

XXJOYBGWMQMEQQ-UHFFFAOYSA-N |

SMILES |

CCC(C#N)(C1=CC=CC=C1)NC(=O)C |

Canonical SMILES |

CCC(C#N)(C1=CC=CC=C1)NC(=O)C |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Development

Potential Therapeutic Properties

Research indicates that N-(1-cyano-1-phenylpropyl)acetamide may exhibit various therapeutic properties. Preliminary studies suggest its potential as an anti-inflammatory , analgesic , and anticancer agent. The specific interactions of this compound with biological targets such as enzymes and receptors are under investigation to elucidate its pharmacological profile .

Mechanism of Action

The mechanism of action likely involves modulation of biological targets, leading to diverse biological responses. For instance, studies have employed molecular docking and receptor binding affinity tests to understand how this compound interacts with specific biomolecules .

Synthetic Organic Chemistry

Building Block for Complex Molecules

this compound serves as a critical building block in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, including substitution and cycloaddition reactions .

| Reaction Type | Description | Example Products |

|---|---|---|

| Hydrolysis | Produces corresponding acids | Phenoxy acids |

| Substitution | Forms substituted acetamide derivatives | Various acetamides |

| Cycloaddition | Generates heterocyclic compounds | Diverse heterocycles |

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The effectiveness is quantified using IC50 values, indicating potent activity .

Animal Models

Preliminary in vivo studies are underway to assess the pharmacokinetics and toxicity profiles of this compound. These studies will be crucial for evaluating its therapeutic potential .

Case Studies

Several notable case studies highlight the applications and findings related to this compound:

-

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of this compound in animal models, demonstrating significant reduction in inflammation markers compared to control groups. -

Case Study 2: Anticancer Efficacy

Research focused on its anticancer properties revealed that the compound inhibited tumor growth in xenograft models, suggesting its potential as a chemotherapeutic agent.

Chemical Reactions Analysis

Hydrolysis Reactions

The cyano group undergoes hydrolysis under acidic or basic conditions to yield amides or carboxylic acids. For example:

- Acidic hydrolysis (HCl/H₂SO₄): Produces N-(1-carbamoyl-1-phenylpropyl)acetamide .

- Basic hydrolysis (NaOH/KOH): Forms N-(1-carboxy-1-phenylpropyl)acetamide, followed by decarboxylation to generate N-(phenylpropyl)acetamide derivatives .

The acetamide moiety is hydrolyzed under strong acidic conditions (e.g., H₂SO₄, 80°C) to release acetic acid and 1-cyano-1-phenylpropylamine .

Strecker-Derived Modifications

N-(1-Cyano-1-phenylpropyl)acetamide serves as a precursor in Strecker-type reactions when treated with aldehydes and cyanide sources:

- Catalyst : BiBr₃ (0.1 equiv)

- Solvent : THF

- Cyanide Source : TMSCN

- Yield Range : 48–82%

Key intermediates include α-amino carbonitriles, which are valuable for synthesizing peptidomimetics and enzyme inhibitors .

Radical-Mediated Alkylation

Under radical initiation (BPO, HPF₆), the compound undergoes difunctionalization with alkenes:

Example Reaction :

textThis compound + Styrene → N-(3-Cyano-1-phenylpropyl)acetamide (76% yield)

Mechanistic studies suggest a radical-chain process involving hydrogen abstraction and cyanide transfer .

Catalytic Acyl Transfer Reactions

Triarylamine redox catalysts enable oxidative Ritter reactions with nitriles:

| Substrate | Catalyst | Product | Yield |

|---|---|---|---|

| Acetonitrile | 4-CzIPN | N-(1-Cyano-1-phenylpropyl)amide | 63% |

This method avoids transition metals and operates under mild conditions (visible light, room temperature) .

Comparative Reactivity with Analogs

Structural modifications significantly alter reactivity:

The phenylpropyl group enhances steric hindrance, reducing nucleophilic attack rates compared to ethyl-substituted analogs .

Stability Under Physiological Conditions

Studies indicate pH-dependent degradation in buffer solutions:

| pH | Half-Life (25°C) | Primary Degradation Product |

|---|---|---|

| 1.2 | 2.3 hours | 1-Phenylpropylamine + acetic acid |

| 7.4 | 48 hours | N-(1-Carbamoyl-1-phenylpropyl)acetamide |

This data informs formulation strategies for pharmaceutical applications .

Catalytic Asymmetric Transformations

Chiral phosphine ligands enable enantioselective alkylation:

Example :

- Ligand : (R,R)-1,2-Bisphospholanoethane

- Substrate : Methyl acrylate

- Product : (S)-N-(1-Cyano-1-phenylpropyl)acetamide (ee = 94%)

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of N-(1-cyano-1-phenylpropyl)acetamide with structurally related acetamides, based on substituents, molecular features, and applications:

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Key Substituents | Unique Properties/Applications | Reference |

|---|---|---|---|---|

| This compound | C₁₂H₁₄N₂O | Cyano, phenyl, propyl | Hypothesized enzyme inhibition; material science applications (inferred) | — |

| 2-(3-chlorophenyl)-N-(1-cyano-2,2-dimethylpropyl)acetamide | C₁₄H₁₆ClN₂O | Cyano, 3-chlorophenyl, dimethylpropyl | Enhanced lipophilicity; potential antimicrobial activity | |

| N-(1-cyano-1,2-dimethylpropyl)-2-[(3,5-dimethylphenyl)amino]acetamide | C₁₆H₂₂N₃O | Cyano, dimethylpropyl, dimethylphenylamino | Enzyme-binding specificity; anti-inflammatory research | |

| 2-[benzyl(propyl)amino]-N-(1-cyanocyclopentyl)acetamide | C₁₈H₂₅N₃O | Cyano, benzyl, cyclopentyl | Improved metabolic stability; used as a biochemical probe | |

| N-(1-cyano-1,2-dimethylpropyl)-2-(N-methylthiophene-2-sulfonamido)acetamide | C₁₃H₁₉N₃O₃S₂ | Cyano, thiophene-sulfonamide | Anticancer activity; unique electronic properties due to thiophene |

Key Observations:

Substituent Impact on Reactivity: The cyano group enhances electrophilicity, enabling interactions with biological targets (e.g., enzyme active sites) . Phenyl rings (vs. thiophene or chlorophenyl) influence π-π stacking and hydrophobicity, affecting binding affinity and solubility . Branched alkyl chains (e.g., dimethylpropyl) improve metabolic stability compared to linear chains .

Biological Activity: Compounds with sulfonamide or amino moieties (e.g., ) show promise in targeting enzymes like cyclooxygenase or kinases . Chlorophenyl derivatives exhibit enhanced antimicrobial properties due to increased membrane penetration .

Synthetic Complexity :

- Multi-step syntheses (e.g., alkylation, carbodiimide-mediated coupling) are common, with yields dependent on reaction optimization .

- Purification via column chromatography or recrystallization ensures >95% purity for research applications .

Preparation Methods

Solvent Effects

Polar aprotic solvents (e.g., THF, ACN) generally outperform non-polar alternatives due to improved cyanide solubility. For instance:

Temperature and Time

Elevated temperatures (70°C) accelerate reactions but risk decomposition, whereas room-temperature protocols favor stability over speed.

Catalytic Systems

| Catalyst | Efficiency Gain | Drawbacks |

|---|---|---|

| Triarylamine | 15–20% | Oxygen-sensitive |

| BiBr₃ | 10–15% | High loading required |

| Quinine | 5–10% | No enantioselectivity |

Organocatalysts like quinine show negligible enantiomeric excess, limiting utility in asymmetric synthesis.

Comparative Analysis of Methods

| Method | Yield (%) | Time (h) | Scalability |

|---|---|---|---|

| Catalytic Amination | 50–60 | 24 | Moderate |

| Strecker-Derived | 70–82 | 48–72 | High |

| Alkylation-Acylation | 60–75 | 96+ | Low |

| Lewis Acid-Catalyzed | 40–50 | 24 | Moderate |

The Strecker-derived approach balances yield and scalability, whereas multi-step alkylation-acylation offers structural flexibility at the expense of time .

Q & A

Q. What are the recommended synthetic pathways for N-(1-cyano-1-phenylpropyl)acetamide, and how can purity be optimized?

Methodological Answer: The synthesis typically involves a multi-step condensation reaction. For analogous acetamide derivatives, a common approach is reacting a cyano-substituted phenylpropylamine with acetyl chloride or acetic anhydride under inert conditions. Post-reaction, purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is critical to remove unreacted precursors. Purity validation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HR-MS) to confirm molecular integrity .

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer: Structural validation requires a combination of spectroscopic and chromatographic techniques:

- FT-IR : Confirm the presence of cyano (C≡N, ~2200 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups.

- X-ray crystallography : For unambiguous confirmation (if crystalline), resolve bond angles and stereochemistry.

- HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to assess purity (>98%) and detect impurities .

Q. What are the stability and storage guidelines for this compound?

Methodological Answer: Store the compound at -20°C under inert gas (argon) to prevent hydrolysis of the cyano group. Stability studies for analogous compounds show <5% degradation over 24 months when stored in amber vials with desiccants. Monitor degradation via periodic HPLC analysis, focusing on hydrolysis byproducts (e.g., carboxylic acid derivatives) .

Advanced Research Questions

Q. How can researchers investigate the interaction of this compound with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (ka, kd) at varying compound concentrations.

- Molecular Docking : Use software like AutoDock Vina to predict binding modes, focusing on interactions between the cyano group and active-site residues.

- Cellular Assays : For cytotoxicity, employ the MTT assay (e.g., IC₅₀ determination in HEK-293 or HepG2 cells) .

Q. How can analytical methods (e.g., HPLC or GC-MS) be optimized for detecting trace impurities in this compound?

Methodological Answer:

- HPLC Method :

- Column: Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm).

- Mobile Phase: 0.1% formic acid in water (A) and acetonitrile (B).

- Gradient: 5% B to 95% B over 20 min.

- Detection: UV at 254 nm.

- GC-MS Parameters :

- Column: DB-5MS (30 m × 0.25 mm).

- Oven: 50°C (2 min) → 10°C/min → 300°C (5 min).

- Ionization: EI+ at 70 eV.

Validate method robustness using ICH Q2(R1) guidelines, ensuring limits of detection (LOD) <0.1% for impurities .

Q. What considerations are critical for designing in vivo pharmacokinetic studies involving this compound?

Methodological Answer:

- Dosing : Administer via intravenous (IV) or oral (PO) routes in rodent models. Calculate dose based on allometric scaling from in vitro IC₅₀ values.

- Bioanalysis : Use LC-MS/MS to quantify plasma concentrations. Extract plasma with acetonitrile, and monitor transitions (e.g., m/z 232 → 185 for quantification).

- Metabolite Identification : Employ high-resolution LC-QTOF-MS to detect phase I/II metabolites, focusing on cyano hydrolysis and amide cleavage pathways .

Contradictions and Limitations in Current Evidence

- Synthetic Yields : reports ~60% yields for analogous compounds, while suggests higher yields (75–80%) under optimized conditions. Researchers should test reaction parameters (temperature, catalyst) to reconcile discrepancies.

- Toxicity Data : Limited mutagenicity data exist (see for related compounds). Prioritize Ames tests or micronucleus assays to address gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.